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Abstract

This technical guide provides an in-depth analysis of clortermine hydrochloride, focusing on
its classification as a controlled substance by the Drug Enforcement Administration (DEA) and
its potential for abuse. Clortermine hydrochloride, a sympathomimetic amine with anorectic
effects, is regulated as a Schedule Il controlled substance in the United States. This guide
synthesizes available preclinical and regulatory data to offer a comprehensive understanding of
its pharmacological profile, abuse liability, and the experimental methodologies used in its
evaluation. Quantitative data are presented in tabular format for clarity, and key experimental
workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Clortermine hydrochloride, chemically known as (o-chloro-a,a-dimethylphenethylamine
hydrochloride), is a phenethylamine derivative that has been used as a short-term adjunct in
weight management programs.[1] Due to its structural and pharmacological similarities to other
central nervous system (CNS) stimulants, its potential for abuse has been a subject of
regulatory scrutiny. This document aims to provide a detailed technical overview for
researchers and professionals in the field of drug development and evaluation.

DEA Scheduling and Regulatory Status
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The U.S. Drug Enforcement Administration (DEA) classifies controlled substances into one of
five schedules based on their accepted medical use, abuse potential, and likelihood of causing
dependence.[2]

Table 1: DEA Scheduling Information for Clortermine Hydrochloride

DEA Controlled

Substance Name DEA Schedule Date of Scheduling
Substances Code
Clortermine
] Schedule llI June 15, 1973 1647
Hydrochloride

Substances in Schedule Il are defined as having a potential for abuse less than the drugs in
Schedules | and Il, an accepted medical use in treatment in the United States, and abuse may
lead to moderate or low physical dependence or high psychological dependence.[3] The
placement of clortermine in Schedule 11l reflects the DEA's assessment of these factors.

Abuse Potential

The abuse potential of a substance is a critical factor in its scheduling and clinical use. It is
evaluated through a combination of preclinical studies, clinical trials, and post-marketing
surveillance. For clortermine, the primary evidence for its abuse potential comes from
preclinical animal studies.

Preclinical Assessment of Abuse Liability

Animal behavioral models are fundamental in predicting the abuse potential of new chemical
entities. The two most common paradigms are self-administration and drug discrimination
studies.

Intravenous self-administration studies in animals, particularly non-human primates, are
considered the gold standard for assessing the reinforcing effects of a drug, which is a key
indicator of its abuse liability. A seminal study by Griffiths, Brady, and Snell (1978) evaluated
the reinforcing properties of several phenylethylamines, including clortermine, in baboons.

Table 2: Summary of Self-Administration Data for Clortermine and Comparator Drugs in
Baboons
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Drug Peak Mean Dose Range Tested Relative Potency to
Injections per Day (mglkglinjection) d-Amphetamine

d-Amphetamine 8.0 0.01-0.1 1

Clortermine ~4.0 0.1-16 ~1/20 to 1/30

Cocaine 8.0 0.01-04 -

Diethylpropion ~7.0 0.1-16 ~1/10

Chlorphentermine ~4.0 0.1-1.6 ~1/20 to 1/30

Fenfluramine No self-administration  0.01- 0.4 Not reinforcing

Data extracted from Griffiths, Brady, and Snell (1978).

The results indicate that while clortermine does maintain self-administration, it does so at a
significantly lower rate and requires a much higher dose compared to d-amphetamine, a potent
psychostimulant with high abuse potential. This suggests a lower reinforcing efficacy and
abuse liability for clortermine.

Drug discrimination studies assess the subjective effects of a drug by training animals to
recognize and differentiate the interoceptive cues produced by a specific substance. While
specific drug discrimination data for clortermine is not readily available in the published
literature, the general methodology provides a framework for how its subjective effects could be
compared to known drugs of abuse. In such a study, animals would be trained to discriminate a
known stimulant (e.g., cocaine or d-amphetamine) from saline. The test drug (clortermine)
would then be administered to see if it substitutes for the training drug, indicating similar
subjective effects.

Clinical Evidence

There is a lack of extensive clinical studies specifically designed to evaluate the abuse
potential of clortermine hydrochloride in humans. The warnings about its abuse potential in
historical drug literature are largely based on its classification as a sympathomimetic amine and
its structural similarity to other anorectic agents.[4]
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Pharmacological Profile

The abuse potential of a drug is closely linked to its mechanism of action, particularly its
interaction with the brain's reward pathways, which are primarily modulated by the monoamine

neurotransmitters dopamine, serotonin, and norepinephrine.

Mechanism of Action

Clortermine is believed to exert its anorectic and stimulant effects by acting as a monoamine
releasing agent. This involves the reversal of the normal function of monoamine transporters,
leading to an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.
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The abuse liability of stimulants is strongly correlated with their ability to increase dopamine
levels in the nucleus accumbens. It has been suggested that clortermine has a less
pronounced effect on the dopamine transporter (DAT) compared to the serotonin (SERT) and
norepinephrine (NET) transporters. This preferential activity at SERT and NET, with lower
dopaminergic activity, is consistent with its reduced reinforcing properties observed in
preclinical studies.

In Vitro Pharmacology

Quantitative data on the binding affinity (Ki) and monoamine release potency (EC50) of
clortermine at the three main monoamine transporters are not readily available in the public
scientific literature. For the purpose of comparison, the following table presents data for the
closely related compound, chlorphentermine (the para-chloro isomer of phentermine), which
has been more extensively studied. It is important to note that this data may not be directly
extrapolated to clortermine (the ortho-chloro isomer).

Table 3: In Vitro Monoamine Transporter Interaction Profile of Chlorphentermine

Ki (nM) - Inhibition EC50 (nM) -

Compound Transporter

of Uptake Release
Chlorphentermine DAT - 2,650
NET 451 >10,000
SERT - 30.9

Data for chlorphentermine. Specific Ki and EC50 values for clortermine are not available in the
cited literature. A hyphen (-) indicates data not found.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of a
drug's abuse potential.

Intravenous Self-Administration in Baboons (Griffiths,
Brady, and Snell, 1978)
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This section outlines the methodology used in the key preclinical study that evaluated the
reinforcing effects of clortermine.

AAAAAAA

Click to download full resolution via product page
o Subjects: Adult male baboons (Papio anubis).

o Apparatus: Experimental chambers equipped with two levers and an automated infusion
system connected to a chronic indwelling intravenous catheter.

e Procedure:

o Baseline: Animals were first trained to self-administer cocaine (0.1 mg/kg/infusion) on a
fixed-ratio 160 (FR 160) schedule, meaning 160 lever presses were required for a single

infusion.

o Substitution: Once stable responding was established, various doses of test drugs,
including clortermine hydrochloride, were substituted for cocaine. Saline was also

substituted as a negative control.
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o Reinforcement Schedule: A 3-hour time-out period followed each infusion, allowing for a
maximum of eight infusions per day.

o Concurrent Food-Reinforced Responding: A second lever was available, on which
responding was reinforced with food pellets under a fixed-ratio 30 schedule. This allowed
for the assessment of non-specific drug effects on motivated behavior.

o Data Analysis: The primary dependent variable was the number of infusions per day. The
number of food pellets earned was also recorded.

Conclusion

Clortermine hydrochloride is classified as a Schedule Il controlled substance by the DEA,
indicating a recognized medical use but also a potential for abuse and dependence. The
available preclinical data, primarily from self-administration studies in baboons, suggests that
clortermine has a lower abuse liability compared to prototypical stimulants such as d-
amphetamine. This is likely attributable to its pharmacological profile, which is thought to
involve a greater effect on serotonin and norepinephrine systems than on the dopamine
system. However, a notable gap in the publicly available literature is the lack of specific in vitro
quantitative data on clortermine’s interaction with monoamine transporters. Further research to
elucidate these specific pharmacological properties would provide a more complete
understanding of its abuse potential. The information presented in this guide is intended to
serve as a valuable resource for professionals involved in the research, development, and
regulation of CNS-active drugs.
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 To cite this document: BenchChem. [Clortermine Hydrochloride: A Technical Guide on DEA
Schedule and Abuse Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079698#clortermine-hydrochloride-dea-schedule-
and-abuse-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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